5-メトキシ-1H-インダゾール-6-オール

説明

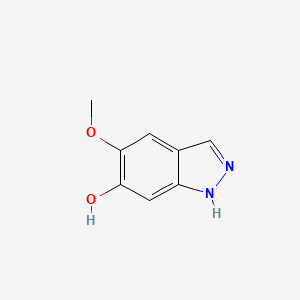

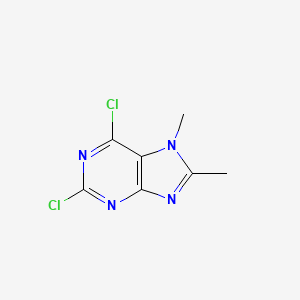

5-Methoxy-1H-indazol-6-OL is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .

Synthesis Analysis

The synthesis of indazoles, including 5-Methoxy-1H-indazol-6-OL, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The InChI code for 5-Methoxy-1H-indazol-6-OL is 1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) .Chemical Reactions Analysis

Indazoles, including 5-Methoxy-1H-indazol-6-OL, are often synthesized through reactions involving transition metal catalysts, reductive cyclization, and the formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

5-Methoxy-1H-indazol-6-OL is a solid compound . It has a molecular weight of 164.16 .科学的研究の応用

医薬品化学と創薬

5-メトキシ-1H-インダゾール-6-オールは、新規薬剤設計のための足場として役立ちます。研究者は、その化学構造を探求し、薬理学的特性が向上した誘導体を作り出しています。官能基を修飾することで、特定の標的に対するバイオアベイラビリティ、選択性、効力を向上させた化合物を開発することを目指しています。 潜在的な治療領域には、がん、神経疾患、感染症などがあります .

抗増殖活性

研究では、5-メトキシ-1H-インダゾール-6-オールの誘導体であるN-フェニル-1H-インダゾール-1-カルボキサミドの抗増殖効果が調査されました。 これらの化合物は、白血病、非小細胞肺がん、結腸がん、メラノーマ、卵巣がん、腎臓がん、前立腺がん、乳がんなど、さまざまな腫瘍細胞株に対して有望な活性を示しています .

モノアミン酸化酵素阻害

モノアミン酸化酵素(MAO)阻害剤は、うつ病やその他の神経精神疾患の治療に重要な役割を果たします。5-メトキシ-1H-インダゾール-6-オールに関連するインダゾール誘導体の中には、強力なMAO阻害活性を示すものもあります。 研究者は、これらの化合物が抗うつ薬や神経保護剤としての可能性を探求しています .

合成戦略

最近の合成アプローチでは、1H-および2H-インダゾールの効率的な調製に重点が置かれています。これらの戦略には、遷移金属触媒反応、還元性環化、連続的なC–NおよびN–N結合形成などがあります。 研究者はこれらの方法を利用して、5-メトキシ-1H-インダゾール-6-オールおよび関連化合物を合成し、さらなる探求を行っています .

材料科学

5-メトキシ-1H-インダゾール-6-オールのユニークな構造的特徴は、材料科学的用途において興味深いものです。研究者は、有機半導体、センサー、オプトエレクトロニクスデバイスのビルディングブロックとしての可能性を調査しています。 この化合物をポリマーまたは薄膜に組み込むことで、材料特性の向上を目指しています .

化学生物学と標的同定

研究者は、5-メトキシ-1H-インダゾール-6-オールをツール化合物として使用して、生物学的プロセスを調査しています。蛍光タグまたは放射性同位体で標識することにより、細胞内および組織内の分布を追跡します。 これにより、特定のタンパク質標的を特定し、その機能を理解することができます。これは、創薬と基礎研究を支援します .

作用機序

Target of Action

5-Methoxy-1H-indazol-6-OL is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively . Another significant target of indazole derivatives is the 5-HT2 receptor , where they act as potent agonists .

Mode of Action

The interaction of 5-Methoxy-1H-indazol-6-OL with its targets leads to a variety of changes. For instance, the inhibition, regulation, and/or modulation of CHK1, CHK2, and SGK kinases can play a role in the treatment of diseases such as cancer . As a potent 5-HT2 receptor agonist, it can stimulate the receptor, leading to various downstream effects .

Biochemical Pathways

The activation of the 5-HT2 receptor can lead to various downstream effects, including the release of intracellular calcium and the activation of the phospholipase C pathway . The inhibition of CHK1, CHK2, and SGK kinases can disrupt cell cycle regulation and volume control, potentially leading to cell death .

Pharmacokinetics

Indazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure .

Result of Action

The result of 5-Methoxy-1H-indazol-6-OL’s action can vary depending on the specific target and the physiological context. For instance, its action as a 5-HT2 receptor agonist can lead to various physiological effects, including vasoconstriction or vasodilation, depending on the specific subtype of the 5-HT2 receptor . Its action on CHK1, CHK2, and SGK kinases can potentially lead to cell death, making it a potential candidate for cancer treatment .

Action Environment

The action of 5-Methoxy-1H-indazol-6-OL can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with the same targets can influence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .

Safety and Hazards

生化学分析

Biochemical Properties

5-Methoxy-1H-indazol-6-OL plays a crucial role in various biochemical reactions. It has been shown to interact with enzymes such as 5-lipoxygenase, inhibiting the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid . This inhibition suggests that 5-Methoxy-1H-indazol-6-OL may have potential anti-inflammatory properties. Additionally, it interacts with proteins and other biomolecules involved in inflammatory pathways, further highlighting its potential therapeutic applications.

Cellular Effects

5-Methoxy-1H-indazol-6-OL exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that 5-Methoxy-1H-indazol-6-OL may play a role in reducing inflammation and promoting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 5-Methoxy-1H-indazol-6-OL involves its interaction with specific biomolecules. It binds to and inhibits the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 5-Methoxy-1H-indazol-6-OL may modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-1H-indazol-6-OL have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5-Methoxy-1H-indazol-6-OL remains stable under specific conditions, allowing for sustained inhibition of inflammatory mediators

Dosage Effects in Animal Models

The effects of 5-Methoxy-1H-indazol-6-OL vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm

Metabolic Pathways

5-Methoxy-1H-indazol-6-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects. Understanding the metabolic fate of 5-Methoxy-1H-indazol-6-OL is essential for optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Methoxy-1H-indazol-6-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues influence its therapeutic efficacy and potential side effects . Studies have shown that 5-Methoxy-1H-indazol-6-OL is efficiently transported across cell membranes and distributed to various tissues, including inflamed sites, where it exerts its anti-inflammatory effects.

Subcellular Localization

5-Methoxy-1H-indazol-6-OL exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 5-Methoxy-1H-indazol-6-OL is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

5-methoxy-1H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVAPJYMJHIEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-78-1 | |

| Record name | 5-methoxy-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)

![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)

![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)

![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)